molecular formula C13H10Cl2O2 B6380212 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% CAS No. 1261949-26-1

4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95%

Cat. No. B6380212
CAS RN: 1261949-26-1
M. Wt: 269.12 g/mol
InChI Key: QYQBUBJAXJWMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% (4-MCP) is a synthetic phenol compound with a wide range of applications in scientific research and industrial production. It is a colorless to pale yellow crystalline solid with a molecular weight of 248.07 g/mol and a melting point of 101-102°C. 4-MCP is a widely used reagent in organic synthesis due to its low cost, high reactivity, and availability in both liquid and solid forms. 4-MCP has also been used in a variety of scientific research applications, particularly in biochemical and physiological studies.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as an inhibitor of certain enzymes. 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has also been used in studies of cell signaling pathways, in the analysis of gene expression, and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is known to inhibit certain enzymes, such as cytochrome P450 and glutathione S-transferase. It is also known to interact with certain proteins, such as protein kinases and transcription factors, and to modulate gene expression.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been shown to modulate gene expression and to interact with certain proteins, such as protein kinases and transcription factors. In addition, 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, readily available, and can be synthesized in a variety of solvents. It is also highly reactive and has a wide range of applications in scientific research. However, there are some limitations to the use of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments. It is not as soluble in water as some other compounds, and it can be toxic and corrosive if not handled properly.

Future Directions

There are several potential future directions for the use of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% in scientific research. One potential direction is the development of new methods of synthesis and purification. Additionally, further research is needed to better understand the mechanism of action of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% and to explore its potential applications in drug metabolism and gene expression studies. Finally, further studies are needed to explore the potential therapeutic applications of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95%, such as its anti-inflammatory and anti-oxidant effects.

Synthesis Methods

The synthesis of 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% involves the reaction of 3,4-dichlorophenol and 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of a Schiff base intermediate and the second step involving the condensation of the intermediate with 3,4-dichlorophenol. The final product is a 95% pure 4-(3,4-Dichlorophenyl)-2-methoxyphenol, 95%. The reaction is relatively simple and can be performed in a variety of solvents, such as ethanol, methanol, and acetone.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-13-7-9(3-5-12(13)16)8-2-4-10(14)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQBUBJAXJWMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685700
Record name 3',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-2-methoxyphenol

CAS RN

1261949-26-1
Record name [1,1′-Biphenyl]-4-ol, 3′,4′-dichloro-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261949-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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